5-Amino-2-methyltetrazole n

Description

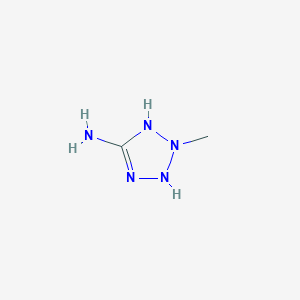

5-Amino-2-methyltetrazole (CAS: 6154-04-7), also known as 2-methyl-5-aminotetrazole, is a nitrogen-rich heterocyclic compound with the molecular formula C₂H₅N₅ and a molecular weight of 99.09 g/mol . Its structure consists of a tetrazole ring substituted with an amino group at position 5 and a methyl group at position 2. This compound is of significant interest in pharmaceutical and materials science due to the versatile bioactivity of tetrazole derivatives, which include antibacterial, antifungal, analgesic, and anti-inflammatory properties .

Tetrazoles are thermally stable and often serve as non-classical bioisosteres for carboxylic acids, enhancing metabolic stability in drug design .

Properties

Molecular Formula |

C2H7N5 |

|---|---|

Molecular Weight |

101.11 g/mol |

IUPAC Name |

2-methyl-1,3-dihydrotetrazol-5-amine |

InChI |

InChI=1S/C2H7N5/c1-7-5-2(3)4-6-7/h6H,1H3,(H3,3,4,5) |

InChI Key |

YLJWLLYTNXXBHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1NC(=NN1)N |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Methyl-Substituted Precursors with Azides

One classical approach to 5-methyltetrazole derivatives involves the reaction of nitriles with azide sources. For example, 5-methyltetrazole can be produced by reacting acetonitrile with alkali azides or ammonium azide, achieving high purity and yields above 98% under optimized conditions (reaction temperature 90–160 °C, preferably 110–135 °C). However, direct treatment of acetonitrile with hydrazoic acid is slow and yields only about 50%.

An alternative involves using thioacetamide as a more reactive methyl-substituted precursor instead of acetonitrile, reacting with aluminum azide in tetrahydrofuran solvent to yield 5-methyltetrazole at 63% yield. Despite improved reactivity, aluminum azide is costly because only one of three azide ions participates in the reaction.

| Parameter | Acetonitrile + Alkali Azide | Acetonitrile + Hydrazoic Acid | Thioacetamide + Aluminum Azide |

|---|---|---|---|

| Yield (%) | >98 | ~50 | 63 |

| Reaction Temperature | 90–160 °C (opt. 110–135 °C) | Not specified | Not specified |

| Solvent | Not specified | Not specified | Tetrahydrofuran |

| Cost Consideration | Moderate | Low | High (Aluminum azide) |

Methylation of 5-Aminotetrazole Monohydrate

A more targeted method for 5-amino-2-methyltetrazole involves methylation of 5-aminotetrazole monohydrate using methylating agents such as dimethyl sulfate in an organic solvent under alkaline conditions.

Process Summary:

- Dissolve 5-aminotetrazole monohydrate in distilled water.

- Add aqueous sodium hydroxide (7.0–7.5% w/w) at 20–25 °C to dissolve the substrate.

- Add an organic solvent containing dimethyl sulfate (e.g., toluene, xylene, chlorobenzene, or their mixtures).

- Heat the mixture to 88–93 °C and maintain for 1.5–4.5 hours.

- Cool to room temperature, separate aqueous phase, remove ~70% of water under reduced pressure.

- Cool to 0–3 °C, filter, wash with cold water, dry, and recrystallize from distilled water.

- Yield: Approximately 57.2%

- Purity: 98.2% (HPLC)

- Minor byproduct: 2-methyl-5-aminotetrazole (~5% relative to product)

This method is noted for its simplicity, high yield, and minimal byproducts.

| Step | Conditions/Details |

|---|---|

| Substrate | 5-Aminotetrazole monohydrate |

| Base | 7.0–7.5% aqueous sodium hydroxide |

| Solvent | Toluene, xylene, chlorobenzene, or mixtures |

| Methylating agent | Dimethyl sulfate (molar ratio 1:0.52 to substrate) |

| Temperature | 88–93 °C |

| Reaction time | 1.5–4.5 hours |

| Yield | 57.2% |

| Purity | 98.2% (HPLC) |

Multicomponent Bismuth-Promoted Synthesis

A recent innovative method involves a bismuth-promoted multicomponent synthesis of 5-aminotetrazoles, including substituted derivatives. This approach uses bismuth nitrate pentahydrate as a catalyst and triethylamine as a base in solvents such as acetonitrile or DMF. The reaction is conducted under microwave irradiation at 125 °C, providing rapid and efficient formation of 5-aminotetrazoles.

Though this method primarily targets 1-substituted 5-aminotetrazoles, it demonstrates versatility and operational simplicity, which may be adapted for methyl-substituted analogs.

| Parameter | Details |

|---|---|

| Catalyst | Bismuth nitrate pentahydrate |

| Base | Triethylamine |

| Solvent | Acetonitrile or DMF |

| Temperature | 125 °C (microwave-assisted) |

| Reaction time | Minutes (3–10 min typical) |

| Advantages | Fast, nontoxic catalyst, easy workup |

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acetonitrile + Alkali Azide | Acetonitrile, sodium/ammonium azide | 90–160 °C, equimolar or excess azide | >98 | High | Industrial scale, high purity |

| Thioacetamide + Aluminum Azide | Thioacetamide, aluminum azide | Tetrahydrofuran, elevated temp | 63 | Not specified | Expensive reagent, moderate yield |

| Methylation of 5-Aminotetrazole | 5-Aminotetrazole monohydrate, dimethyl sulfate, NaOH | 88–93 °C, 1.5–4.5 h | 57.2 | 98.2 | Simple, high purity, minor byproducts |

| Bismuth-Promoted Multicomponent | Bismuth nitrate, triethylamine, azide, microwave | 125 °C, minutes | Not specified | Not specified | Rapid, nontoxic catalyst, versatile |

Research Findings and Practical Considerations

The alkali azide reaction with acetonitrile is well-established for industrial production of 5-methyltetrazole, offering high yields and purity but requiring elevated temperatures and careful handling of azides.

The methylation of 5-aminotetrazole monohydrate with dimethyl sulfate under alkaline aqueous-organic biphasic conditions provides a straightforward laboratory-scale synthesis with good purity, though yields are moderate.

The bismuth-promoted multicomponent synthesis represents a modern green chemistry approach, reducing reaction times and avoiding toxic reagents, potentially adaptable for 5-amino-2-methyltetrazole derivatives.

Use of aluminum azide is less economical due to reagent cost and partial utilization of azide ions but can improve reactivity when using thioacetamide precursors.

The exocyclic amino group in 5-aminotetrazole allows further chemical modifications, enabling synthesis of energetic polymers and derivatives with enhanced properties.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyltetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

5-Amino-2-methyltetrazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable in organic chemistry, particularly in the development of novel materials and pharmaceuticals. For instance, it can be utilized in the preparation of tetrazole-based ligands for coordination chemistry.

Table 1: Synthesis Applications of 5-Amino-2-methyltetrazole

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Used as a precursor in heterocyclic synthesis | Various tetrazole derivatives |

| Coordination Chemistry | Forms complexes with metal ions | Copper(II) complexes |

| Polymer Chemistry | Acts as a monomer for polymerization processes | Polymeric materials |

Biological Research

Enzyme Interaction Studies

The compound's unique structure allows researchers to investigate enzyme interactions and metabolic pathways. It acts as a substrate or inhibitor in various biochemical assays, providing insights into enzyme kinetics and mechanisms. For example, studies have shown that it can influence the activity of certain enzymes involved in nitrogen metabolism.

Case Study: Enzyme Inhibition

In a study examining the inhibition of specific enzymes by 5-Amino-2-methyltetrazole, researchers found that it effectively reduced the activity of xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This suggests potential applications in developing treatments for diseases associated with oxidative damage.

Medicinal Chemistry

Pharmaceutical Intermediate

Research is ongoing to explore 5-Amino-2-methyltetrazole as a pharmaceutical intermediate. Its ability to participate in diverse chemical reactions makes it a candidate for synthesizing bioactive compounds. Preliminary studies indicate its potential role in developing anti-inflammatory and anticancer agents .

Table 2: Potential Medicinal Applications

| Application Area | Description | Potential Therapeutic Use |

|---|---|---|

| Drug Development | Intermediate for synthesizing bioactive compounds | Anti-inflammatory, anticancer agents |

| Targeted Therapy | Selective chelation properties | Copper chelation therapy |

Industrial Applications

Specialty Chemicals Production

In industrial settings, 5-Amino-2-methyltetrazole is utilized in producing specialty chemicals and materials. Its chemical properties allow it to function as a precursor or additive in various formulations, including catalysts and stabilizers .

Case Study: Catalytic Applications

Recent advancements have highlighted its role as a catalyst in organic reactions, particularly those involving nitrogen-containing compounds. The compound's ability to stabilize reactive intermediates enhances reaction efficiency and selectivity .

Photochemical Studies

Photostability Investigations

Studies on the photochemistry of 5-Amino-2-methyltetrazole derivatives reveal insights into their stability under UV irradiation. Research indicates that certain substitutions enhance the photostability of these compounds, making them suitable for applications in photochemistry and light-sensitive formulations .

Table 3: Photochemical Properties

| Property | Observation | Implications |

|---|---|---|

| UV Stability | Enhanced stability with specific substituents | Suitable for light-sensitive applications |

| Fragmentation Behavior | Selective fragmentation under irradiation | Useful for controlled release systems |

Mechanism of Action

The mechanism of action of 5-Amino-2-methyltetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Aminotetrazole (Parent Compound)

The parent compound, 5-aminotetrazole, lacks the methyl group at position 2. This difference reduces its molecular weight and lipophilicity compared to the methyl derivative. Both compounds share hazard classifications (e.g., H302: harmful if swallowed), but 5-aminotetrazole monohydrate (CAS: 15454-54-3) has additional handling considerations due to its hygroscopic nature . Pharmacologically, 5-aminotetrazole is a precursor in synthesizing explosives and coordination complexes, whereas the methyl derivative’s steric effects may enhance receptor binding in drug candidates .

Benzoxazole-Tetrazole Hybrid (1-H-Tetrazole-5-Amino Benzoxazole)

- Structure : A benzoxazole ring fused to a tetrazole moiety.

- Synthesis: Produced via cyclization of 2-cyano amine benzoxazole with sodium azide and ammonium chloride in DMF .

Its larger molecular framework (estimated MW: ~218 g/mol) likely reduces solubility compared to 5-amino-2-methyltetrazole, impacting bioavailability.

Thiazole Derivatives (e.g., 2-Amino-5-methylthiazole)

Thiazoles, containing sulfur and nitrogen, differ electronically from tetrazoles. 2-Amino-5-methylthiazole is associated with antimicrobial and anti-inflammatory activities . However, tetrazoles’ higher nitrogen content may confer better metabolic stability .

Oxazole Derivatives (e.g., 5-Amino-2-methyloxazole-4-carbonitrile)

Oxazole derivatives, such as 5-amino-2-methyloxazole-4-carbonitrile, incorporate oxygen and nitrile groups, altering reactivity and solubility profiles. These compounds are less nitrogen-dense than tetrazoles, limiting their use in energetic materials but expanding applications in agrochemicals .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Amino-2-methyltetrazole | 6154-04-7 | C₂H₅N₅ | 99.09 | 2-methyl, 5-amino |

| 5-Aminotetrazole | 4418-61-5 | CH₃N₅ | 85.07 | 5-amino |

| 2-Amino-5-methylthiazole | 7305-71-7 | C₄H₆N₂S | 114.17 | 5-methyl, 2-amino |

| Benzoxazole-tetrazole hybrid | - | C₈H₆N₆O (est.) | 218.18 (est.) | Benzoxazole, tetrazole |

Research Findings and Discussion

- Synthetic Accessibility: 5-Amino-2-methyltetrazole is likely synthesized via azide cyclization, analogous to methods for benzoxazole-tetrazole hybrids . Methyl substitution may require optimized conditions to avoid byproducts.

- Stability: The methyl group in 5-amino-2-methyltetrazole could improve hydrolytic stability compared to 5-aminotetrazole, though direct data is lacking .

- Bioactivity : Tetrazole derivatives generally outperform thiazoles and oxazoles in metabolic stability due to nitrogen density, but thiazoles exhibit stronger hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.